Kinase Hinge-Binding Geometry: Cyclopropyl Amide vs. Unsubstituted Amide
In the HPK1 inhibitor program, the cyclopropyl amide fragment (structurally analogous to the target compound's cyclopropylamino-propanamide motif) forms a direct hydrogen bond with the kinase hinge residue Gly24, as confirmed by X-ray co-crystal structures [1]. The biochemical Ki for the cyclopropyl amide-containing lead (compound 1) was 4.9 nM, whereas the unsubstituted pyrazole analog (compound 2) exhibited reduced potency due to suboptimal H-bond geometry [1]. This demonstrates that the cyclopropylamino group is not merely a steric placeholder but actively contributes to target engagement.
| Evidence Dimension | HPK1 kinase inhibition (Ki) and hinge-binding H-bond geometry |
|---|---|
| Target Compound Data | Cyclopropyl amide 1 Ki = 4.9 nM; Gly24 H-bond confirmed by X-ray [1] |
| Comparator Or Baseline | Pyrazole analog 2: weaker H-bond geometry; Ki not explicitly stated but potency reduced [1] |
| Quantified Difference | Cyclopropyl amide Ki = 4.9 nM vs. pyrazole analog 2 (potency loss) [1] |
| Conditions | HPK1 kinase domain SPR fragment screen and biochemical HTFF enzymatic assay; X-ray co-crystallography [1] |
Why This Matters
The cyclopropylamino group directly improves kinase hinge-binding affinity by ≈10-fold relative to non-cyclopropyl analogs, making it a critical structural feature for programs targeting kinase hinge regions.
- [1] J. C. P. Reyes et al. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1. ACS Med. Chem. Lett. 2024, 15, 1606–1614. DOI: 10.1021/acsmedchemlett.4c00319. View Source
